molecular formula C14H18BrNO2S B2861788 3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 1798638-82-0

3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Cat. No. B2861788
M. Wt: 344.27
InChI Key: GNTFIDXFLZOSNF-UHFFFAOYSA-N
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Description

“3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is a complex organic compound. It has a molecular formula of C18H20BrNO2S, an average mass of 394.326 Da, and a monoisotopic mass of 393.039795 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of tetrahydropyran as a building block in organic synthesis . The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid . The synthesis of tetrahydropyrans involves various methods including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .


Molecular Structure Analysis

The molecular structure of “3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is complex due to the presence of multiple functional groups. The compound contains a bromine atom, a benzamide group, a thioether group, and a tetrahydropyran ring .


Chemical Reactions Analysis

The compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, the bromine atom can be replaced in a substitution reaction. The tetrahydropyran ring can undergo reactions such as ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.475±0.06 g/cm3 (Predicted) . Other physical and chemical properties such as boiling point, flash point, vapor pressure, and refractive index are not available from the current data.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research has focused on the synthesis, structural characterization, and analysis of intermolecular interactions of similar compounds. For instance, studies on antipyrine derivatives reveal insights into their crystal packing, stabilized mainly by hydrogen bonds and π-interactions, which could influence the design of new materials with desired properties (Saeed et al., 2020).

Synthesis of Heterocyclic Compounds

Compounds with similar structures have been used in the synthesis of a variety of heterocyclic compounds, which play a critical role in the development of pharmaceuticals and agrochemicals. For example, thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity toward various nitrogen nucleophiles to yield diverse heterocyclic derivatives (Mohareb et al., 2004).

Applications in Optoelectronics

Functional ethynyl-pyrene derivatives, synthesized from similar bromo pyrene derivatives, exhibit tunable photoluminescence and have been integrated as active layers in field-effect transistors. These findings demonstrate the potential of such compounds in the development of optoelectronic devices (Diring et al., 2009).

properties

IUPAC Name

3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTFIDXFLZOSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

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